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molecular formula C10H18CaO6S2 B565855 Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) CAS No. 71597-86-9

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate)

Cat. No. B565855
M. Wt: 338.446
InChI Key: ABRVDWASZFDIEH-KDAOEQPASA-L
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Patent
US06310095B1

Procedure details

A solution of DL, 2-hydroxy-4-methylmercaptobutyric acid calcium salt (2.2 g) in 0.5M HCl (50 mL) was saturated with sodium chloride, extracted exhaustively with EtOAc, which was dried (MgSO4), filtered and concentrated. The residue was dissolved in methanol (10 mL) and trimethylsilyldiazomethane (2M in hexane) was added until the yellow color persisted for 30 min. The reaction was quenched by addition of glacial acetic acid and concentrated. The residue was purified by silica gel chromatography eluting with 30% EtOAc/hexane to give the title compound as a light yellow oil (1.37 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ca+2].[OH:2][CH:3]([CH2:7][CH2:8][S:9][CH3:10])[C:4]([O-:6])=[O:5].O[CH:12](CCSC)C([O-])=O.[Cl-].[Na+]>Cl>[OH:2][CH:3]([CH2:7][CH2:8][S:9][CH3:10])[C:4]([O:6][CH3:12])=[O:5] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[Ca+2].OC(C(=O)[O-])CCSC.OC(C(=O)[O-])CCSC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with EtOAc, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (10 mL)
ADDITION
Type
ADDITION
Details
trimethylsilyldiazomethane (2M in hexane) was added until the yellow color
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of glacial acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 30% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C(=O)OC)CCSC
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: CALCULATEDPERCENTYIELD 128.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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